7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and chlorophenyl groups. Key steps include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Group: This involves the reaction of the quinazolinone intermediate with 4-(4-acetylphenyl)piperazine under conditions that promote nucleophilic substitution.
Attachment of the Chlorophenyl Group: This step typically involves the use of a chloromethylating agent to introduce the chlorophenyl group onto the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The piperazine and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and quinazolinone moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4’-(1-Piperazinyl)acetophenone
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
Uniqueness
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, combined with the piperazine and chlorophenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H25ClN4O3S |
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Molecular Weight |
533.0 g/mol |
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H25ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-11,16H,12-15,17H2,1H3,(H,30,37) |
InChI Key |
KHNLGCMXLXOLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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